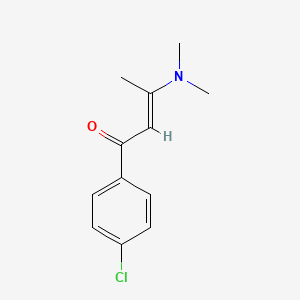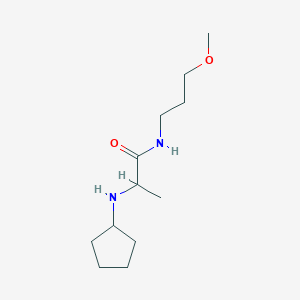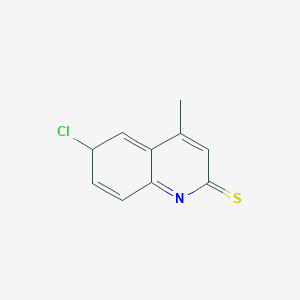
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)-: is an organic compound with the molecular formula C12H14ClNO . This compound is characterized by the presence of a butenone backbone substituted with a 4-chlorophenyl group and a dimethylamino group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Addition of Butenone: The Schiff base is then reacted with butenone under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and addition reactions efficiently.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Binding: The presence of the dimethylamino group enhances its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Buten-1-one, 1-(4-chlorophenyl)-: Lacks the dimethylamino group.
2-Buten-1-one, 1-(4-methylphenyl)-3-(dimethylamino)-: Substitutes the chlorine atom with a methyl group.
2-Buten-1-one, 1-(4-bromophenyl)-3-(dimethylamino)-: Substitutes the chlorine atom with a bromine atom.
Uniqueness
2-Buten-1-one, 1-(4-chlorophenyl)-3-(dimethylamino)- is unique due to the presence of both the 4-chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-3-(dimethylamino)but-2-en-1-one |
InChI |
InChI=1S/C12H14ClNO/c1-9(14(2)3)8-12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+ |
Clé InChI |
AJTIACFETPAMMY-CMDGGOBGSA-N |
SMILES isomérique |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N(C)C |
SMILES canonique |
CC(=CC(=O)C1=CC=C(C=C1)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)
![7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B15096805.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide](/img/structure/B15096815.png)
![1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15096816.png)
![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)

![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)
![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)



![2'-Fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15096885.png)
![3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096887.png)
